3-(Trifluoromethoxy)benzamidoxime
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Overview
Description
3-(Trifluoromethoxy)benzamidoxime is a benzamidoxime derivative featuring a trifluoromethoxy group at the 3-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethoxylation of a suitable benzene precursor using trifluoromethoxylating reagents . The amidoxime group can then be introduced through reactions with hydroxylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)benzamidoxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert the amidoxime group to amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxadiazoles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethoxy)benzamidoxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The amidoxime group can form hydrogen bonds with target molecules, stabilizing the interaction .
Comparison with Similar Compounds
Properties
CAS No. |
886500-80-7 |
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Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
N'-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13) |
InChI Key |
GDEBBTWHSBXNJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N |
Origin of Product |
United States |
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